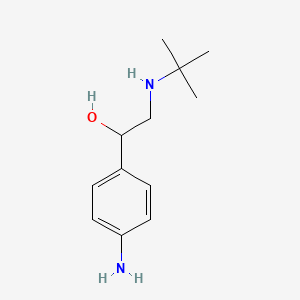

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol

Description

Chemical Identity and Structural Characterization of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is "this compound," which precisely describes the structural arrangement and functional group positioning. This nomenclature system prioritizes the ethanol backbone as the principal chain, with the hydroxyl group serving as the primary functional group that determines the base name.

The systematic name construction begins with the identification of the longest carbon chain containing the highest-priority functional group, which in this case is the two-carbon ethanol unit. The aromatic substitution pattern is designated by the "4-aminophenyl" descriptor, indicating the presence of an amino group at the para position relative to the point of attachment on the benzene ring. The tertiary amino substituent is described using the "tert-butylamino" designation, reflecting the branched structure of the alkyl group attached to the nitrogen atom.

Alternative systematic names found in chemical databases include "Benzenemethanol, 4-amino-alpha-[[(1,1-dimethylethyl)amino]methyl]-," which represents an alternative approach to naming this compound by treating it as a substituted benzyl alcohol derivative. This naming convention emphasizes the benzene ring as the core structural unit and describes the remaining portions as substituents. The Chemical Abstracts Service registry number 56138-70-6 serves as the unique identifier for this compound in chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C12H20N2O, representing a composition of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 208.30 grams per mole, with some sources reporting slight variations to 208.304 grams per mole due to different rounding conventions in computational methods. The exact mass, determined through high-resolution mass spectrometry calculations, is specified as 208.157563266 daltons.

The molecular composition analysis reveals significant structural features that influence the compound's chemical behavior and physical properties. The presence of two nitrogen atoms in different chemical environments creates distinct basicity characteristics, with the aromatic amine exhibiting different protonation behavior compared to the aliphatic tertiary amine. The hydrogen bonding capacity is determined by three hydrogen bond donor sites and three hydrogen bond acceptor sites, indicating substantial potential for intermolecular interactions.

The rotatable bond count of four provides insight into the conformational flexibility of the molecule, suggesting that multiple three-dimensional arrangements are energetically accessible under normal conditions. This flexibility has important implications for the compound's biological activity, crystallization behavior, and solution-phase dynamics. The computed partition coefficient (XLogP3) value of 0 indicates balanced hydrophilic and lipophilic characteristics, suggesting moderate solubility in both aqueous and organic solvents.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound involves computational modeling to understand the preferred spatial arrangements of atoms and the energy barriers between different conformations. According to PubChem computational methods, conformer models consisting of up to 500 conformers per compound are generated to represent the conformational space accessible to the molecule. The diverse conformer ordering ensures that the first selected conformers represent the overall diversity of the conformational model for the compound.

The molecular flexibility arises primarily from rotation around the carbon-carbon bond connecting the aromatic ring to the ethanol chain, rotation around the carbon-nitrogen bond linking the tertiary amine, and rotation around the carbon-carbon bond within the ethanol backbone. Each of these rotational degrees of freedom contributes to the overall conformational landscape of the molecule. The tert-butyl group adds steric bulk that influences the preferred conformations by creating unfavorable interactions in certain spatial arrangements.

The conformational preferences are influenced by several factors including intramolecular hydrogen bonding possibilities, steric interactions between the bulky tert-butyl group and the aromatic ring, and the electronic effects of the amino substituents. The aromatic amino group can participate in intramolecular hydrogen bonding with the hydroxyl group under certain conformational arrangements, potentially stabilizing specific three-dimensional structures. The conformational analysis is crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets.

Computational studies suggest that the molecule adopts multiple low-energy conformations in solution, with rapid interconversion between these forms at room temperature. The energy barriers between conformations are typically low enough to allow facile rotation around single bonds, resulting in a dynamic equilibrium of conformational states. This conformational flexibility has important implications for the compound's crystallization behavior and its ability to adapt to different binding environments.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound is not available in the current literature sources, the solid-state arrangement can be inferred from the molecular structure and similar compounds. The presence of multiple hydrogen bonding sites suggests that the compound likely forms extended hydrogen bonding networks in the crystalline state. The primary hydroxyl group and the aromatic amino group serve as both hydrogen bond donors and acceptors, while the tertiary amine nitrogen can function as a hydrogen bond acceptor.

Related studies on similar aminophenyl alcohol compounds provide insights into potential solid-state arrangements. For instance, research on 4-aminobenzyl alcohol reveals that such compounds often exhibit herringbone packing patterns with stacks of hydrogen-bonded molecules. The crystallographic analysis of 4-aminobenzyl alcohol showed orthorhombic symmetry with specific unit cell parameters, suggesting that related compounds may adopt similar packing motifs.

The solid-state structure of this compound is expected to be influenced by the steric bulk of the tert-butyl group, which may prevent close packing and create void spaces in the crystal lattice. The multiple hydrogen bonding sites likely result in complex three-dimensional networks that stabilize the crystalline structure. The aromatic rings may participate in pi-pi stacking interactions, further contributing to the overall packing arrangement.

The polymorphic behavior of this compound remains to be fully characterized, but the structural complexity suggests that multiple crystalline forms may be possible under different crystallization conditions. Temperature, solvent choice, and crystallization kinetics can all influence the formation of different polymorphic modifications, each with distinct solid-state properties and potentially different chemical stabilities.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals distinct resonances corresponding to different hydrogen environments within the molecule. The aromatic protons appear in the characteristic downfield region between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-donating nature of the para-amino substituent.

The methylene protons adjacent to the hydroxyl group and the tertiary amine exhibit characteristic splitting patterns and chemical shifts that provide definitive structural identification. The tert-butyl group produces a distinctive singlet resonance around 1.0-1.3 parts per million, integrating for nine protons due to the three equivalent methyl groups. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming its identity.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule. The aromatic carbons appear in the 110-160 parts per million region, with specific chemical shifts depending on their proximity to the amino substituent and the point of attachment. The aliphatic carbons show characteristic resonances, with the quaternary carbon of the tert-butyl group appearing around 30-40 parts per million and the methyl carbons around 25-30 parts per million.

Nuclear Magnetic Resonance coupling patterns provide valuable information about connectivity and stereochemistry. The coupling between adjacent protons reveals the relative positions of substituents and confirms the proposed molecular structure. Integration ratios in the proton spectrum must match the expected values based on the molecular formula, providing additional confirmation of structural assignments.

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational signatures that identify the functional groups present in this compound. The compound exhibits multiple distinctive absorption bands corresponding to different molecular vibrations. The broad absorption region between 2500-4000 cm⁻¹ contains overlapping bands from nitrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen stretching vibrations.

The primary alcohol hydroxyl group produces a characteristic broad absorption band around 3200-3600 cm⁻¹, with the exact position and shape influenced by hydrogen bonding interactions. The aromatic amino group contributes additional nitrogen-hydrogen stretching vibrations in the same general region, creating a complex absorption envelope that may require careful analysis to distinguish individual components.

The aromatic carbon-carbon stretching vibrations appear in the 1500-2000 cm⁻¹ region, providing characteristic fingerprint information for the substituted benzene ring. The specific substitution pattern influences the relative intensities and positions of these bands. Carbon-hydrogen bending and stretching vibrations from both aromatic and aliphatic portions of the molecule contribute to the complex absorption pattern in the fingerprint region below 1500 cm⁻¹.

The infrared spectrum serves as a diagnostic tool for confirming the presence of expected functional groups and detecting any impurities or structural variations. The relative intensities of different absorption bands provide quantitative information about the molecular structure and can be used for purity assessment and structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through analysis of fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 208, corresponding to the calculated molecular weight. The fragmentation behavior under electron impact ionization conditions reveals characteristic loss patterns that confirm the proposed structure.

The fragmentation pathways typically involve cleavage of bonds adjacent to nitrogen atoms and loss of the tert-butyl group. Common fragment ions include those resulting from alpha-cleavage adjacent to the tertiary amine, producing characteristic base peaks that can be used for structural identification. The aromatic portion of the molecule often remains intact during fragmentation, producing stable fragment ions that contain the aminophenyl unit.

The mass spectrometric behavior provides insights into the relative bond strengths and preferred fragmentation pathways of the molecule. The tert-butyl group, being a stable radical, is often lost as a neutral fragment, resulting in characteristic mass losses of 57 mass units. The hydroxyl group may be lost as water (18 mass units) under certain ionization conditions, particularly in chemical ionization experiments.

Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation studies. These experiments reveal the connectivity between different portions of the molecule and can distinguish between structural isomers that may have identical molecular weights but different fragmentation behaviors. The mass spectrometric data, combined with accurate mass measurements, provides unambiguous molecular formula determination and structural confirmation.

Properties

IUPAC Name |

1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,11,14-15H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNGLIDDDBAGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447249 | |

| Record name | 1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56138-70-6 | |

| Record name | 1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol generally proceeds via the following key steps:

- Starting Material: 4-nitrophenyl ethanol or derivatives such as 4-hydroxyacetophenone.

- Introduction of tert-butylamino group: This is achieved by reaction with tert-butylamine.

- Reduction of Nitro Group: The nitro group on the phenyl ring is reduced to an amino group, typically using catalytic hydrogenation.

This approach ensures the selective introduction of the tert-butylamino moiety and the conversion of the nitro group to the amino group essential for the target compound.

Detailed Reaction Steps and Conditions

| Step | Reaction Type | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | α-Bromination | Bromine or N-bromosuccinimide (NBS), solvent | α-Bromination of 4-hydroxyacetophenone to form 2-bromo-1-(4-hydroxyphenyl)ethanone | ~85 |

| 2 | Amination | tert-Butylamine, temperature 333–338 K, acidic catalyst (e.g., acetic acid) | Substitution of bromide by tert-butylamino group via nucleophilic substitution | ~70 |

| 3 | Reduction | Sodium borohydride (NaBH4) or catalytic hydrogenation (H2, Pd/C) | Reduction of ketone or nitro group to corresponding alcohol and amine | ~90 |

| 4 | Nitro Group Reduction | Hydrogen gas, palladium catalyst (Pd/C), mild pressure | Conversion of nitro to amino group on phenyl ring | ~95 |

The overall yield from these steps is approximately 40-45%, depending on optimization of reaction conditions such as temperature control, solvent choice, and catalyst loading.

Industrial Production Enhancements

- Continuous Flow Reactors: Industrial synthesis employs continuous flow microreactor technology to improve reaction efficiency, heat transfer, and scalability.

- Catalyst Optimization: Use of palladium catalysts with high surface area enhances hydrogenation steps.

- Solvent Recycling: Ethanol or methanol solvents are recycled to improve sustainability.

Analytical and Optimization Notes

Reaction Monitoring and Purity Assessment

- Thin-Layer Chromatography (TLC): Used to monitor intermediate formation, especially imine intermediates during amination.

- Spectroscopic Methods: NMR and IR spectroscopy confirm the structure of intermediates and final product.

- Elemental Analysis: Validates purity with C, H, N content within ±0.3% of theoretical values.

- Chromatographic Purification: Recrystallization from ethanol improves purity and yield.

Influence of tert-Butylamino Group on Synthesis

- The bulky tert-butyl group introduces steric hindrance, which can reduce nucleophilicity of the amino group, affecting substitution rates.

- This group enhances compound stability against oxidation during synthesis and storage.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 4-nitrophenyl ethanol, 4-hydroxyacetophenone |

| Key Reagents | tert-Butylamine, hydrogen gas, palladium catalyst, sodium borohydride |

| Reaction Types | α-Bromination, nucleophilic substitution, catalytic hydrogenation, reduction of nitro group |

| Typical Reaction Conditions | Temperature: 333–338 K during amination; mild pressure during hydrogenation |

| Yields | Stepwise yields: 70–95%; overall ~40–45% |

| Industrial Enhancements | Continuous flow reactors, catalyst optimization, solvent recycling |

| Analytical Techniques | TLC, NMR, IR, elemental analysis, recrystallization |

Research Findings and Optimization Insights

- Temperature Control: Maintaining 333–338 K during amination improves substitution efficiency and yield.

- Solvent Choice: Ethanol is preferred for recrystallization due to its polarity and ability to dissolve impurities.

- Catalyst Use: Acidic catalysts such as acetic acid accelerate imine formation, facilitating amination.

- Continuous Flow Advantages: Microreactor technology enhances heat and mass transfer, increasing reaction rates and yield, while reducing waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted ethanol derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the binding affinity of the compound to its target, while the aminophenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The pharmacological behavior of β-agonists is critically dependent on substituents on the phenyl ring and the nature of the amino group. Below is a comparative analysis:

Table 1: Structural and Pharmacokinetic Comparison

Pharmacological Activity

- Receptor Selectivity: The tert-butylamino group is conserved across these compounds, promoting β2-adrenoceptor binding. However, substituents on the phenyl ring modulate selectivity and potency. For example: Salbutamol: The 3-hydroxymethyl and 4-hydroxy groups enhance solubility and receptor interaction, favoring short-acting bronchodilation . Clenbuterol/Bromoclenbuterol: Halogen substituents (Cl, Br) increase lipophilicity and metabolic stability, leading to prolonged activity and misuse in livestock and doping . this compound: The para-amino group may reduce receptor affinity compared to hydroxylated analogs but could offer unique binding kinetics due to its electron-donating nature.

Metabolic Pathways

- Degradation Products: Salbutamol undergoes oxidation to intermediates like 2-(tert-butylamino)-ethanol and 1-(4-hydroxyphenyl)ethanol, which lack bronchodilatory activity .

- Impact of Substituents: Chlorine in clenbuterol slows cytochrome P450-mediated degradation, while bromine in bromoclenbuterol may introduce toxic metabolites .

Research Findings and Clinical Implications

Toxicity and Regulatory Considerations

- Halogenated Derivatives : Clenbuterol and bromoclenbuterol are associated with cardiovascular toxicity and are banned in livestock due to residue risks . The target compound’s simpler structure may reduce such risks but requires rigorous safety profiling.

- Doping Potential: β-agonists with prolonged half-lives (e.g., clenbuterol) are monitored in anti-doping tests. The target compound’s detectability would depend on its metabolic signature .

Biological Activity

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is an organic compound notable for its potential biological activities linked to its unique structural components. This compound, characterized by the presence of both amino and hydroxyl functional groups, has garnered interest in medicinal chemistry due to its dual functionality as both an amine and an alcohol.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O, comprising:

- 14 Carbon atoms

- 24 Hydrogen atoms

- 2 Nitrogen atoms

- 1 Oxygen atom

The compound features a tert-butyl group attached to an amino group and an ethanol moiety linked to a para-aminophenyl group. This specific arrangement of functional groups contributes to its distinct biological properties.

While the detailed mechanism of action for this compound remains under investigation, compounds with similar structures have been shown to interact with various biological systems. These interactions may involve:

- Enzyme inhibition or activation : The compound may bind to specific enzymes, altering their activity.

- Cell signaling modulation : It has the potential to influence cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activities

Research on the biological activities of this compound is limited but suggests several areas of interest:

- Anticancer Activity : Studies on structurally related compounds indicate potential anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective activities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Properties : The presence of amino groups in similar compounds has been associated with antimicrobial activity, suggesting that this compound may possess similar characteristics.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with other related compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(tert-Butylamino)ethanol | C10H15N | Simpler structure; lacks phenyl ring |

| 1-(4-Hydroxyphenyl)-2-(tert-butylamino)ethanol | C14H24N2O | Hydroxyl group instead of amino |

| 1-(4-Aminophenyl)-2-aminoethanol | C14H20N2O | Contains an additional amino group |

Cytotoxicity Assays

In vitro studies evaluating the cytotoxicity of related compounds have provided insights into their potential therapeutic applications. For example, research involving MTT assays on breast cancer cell lines has shown that certain derivatives can significantly inhibit cell proliferation, indicating their potential as anticancer agents .

Neuroprotective Studies

Investigations into neuroprotective effects have highlighted the ability of similar compounds to reduce neuronal damage in models of oxidative stress. This suggests that this compound may also confer protective effects against neurodegenerative conditions.

Q & A

Q. What are the established synthetic routes for 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves Friedel-Crafts acylation, bromination, amination with tert-butylamine, and reduction. For example, 4-hydroxyacetophenone is α-brominated to form 2-bromo-1-(4-hydroxyphenyl)ethanone, followed by ammoniation with tert-butylamine and reduction with sodium borohydride. Total yields of ~42.3% are reported, but optimization can include:

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Q. How does the tert-butylamino group influence the compound’s physicochemical properties?

The tert-butylamino group increases steric hindrance, reducing nucleophilic reactivity at the amino site. This enhances stability against oxidation compared to primary or secondary amines. Key impacts include:

- Solubility : Moderate solubility in polar solvents (ethanol, methanol) due to hydrogen bonding .

- pKa : The tertiary amine has a higher pKa (~10.5), limiting protonation under physiological conditions .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance β-adrenergic receptor binding?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 3-position of the phenyl ring increases receptor affinity, as seen in 4-Benzyl Albuterol derivatives .

- Stereochemistry : The (R)-enantiomer of 2-amino-1-(4-nitrophenyl)ethanol shows higher binding specificity than the (S)-form, suggesting chiral optimization is critical .

- Salt formation : Sulfate or hydrochloride salts improve bioavailability by enhancing aqueous solubility .

Q. What are the key challenges in analyzing metabolic pathways of this compound, and how can they be addressed?

- Metabolite identification : Use LC-MS/MS to detect hydroxylated or N-dealkylated metabolites (e.g., tert-butyl group removal) .

- Enzyme interactions : Cytochrome P450 isoforms (CYP2D6, CYP3A4) are likely involved in oxidation; inhibition assays with selective inhibitors (e.g., quinidine for CYP2D6) clarify metabolic routes .

- Data contradictions : Discrepancies in reported metabolic half-lives may arise from species-specific enzyme activity; cross-validate using human hepatocyte models .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- pH stability : The compound degrades rapidly in acidic conditions (pH < 3) via protonation-induced cleavage. Buffering at pH 7.4 (physiological) maintains >90% stability over 24 hours .

- Thermal stability : Decomposition occurs above 453 K, with sulfate derivatives showing higher thermal resistance due to ionic stabilization .

- Light sensitivity : Amber glassware prevents photodegradation of the 4-aminophenyl group .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Docking simulations : AutoDock Vina or Schrödinger Suite models β2-adrenergic receptor binding, focusing on hydrogen bonds between the ethanolamine moiety and Serine-204/207 residues .

- MD simulations : GROMACS assesses conformational stability of the tert-butyl group in hydrophobic pockets .

- QSAR models : Hammett constants (σ) for substituents on the phenyl ring correlate with bronchodilator activity (R² = 0.89) .

Q. How can conflicting data on the compound’s oxidative degradation products be resolved?

- Controlled oxidation studies : Treat the compound with H₂O₂ or CYP450 enzymes, then analyze products via HPLC-MS. For example, 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol is a major metabolite under oxidative stress .

- Isotopic labeling : Use deuterated tert-butylamine to track N-dealkylation pathways .

- Cross-study validation : Compare results with structurally related compounds like Salbutamol impurities, which share similar degradation mechanisms .

Q. What strategies mitigate cytotoxicity during in vitro assays involving this compound?

- Dose optimization : IC50 values vary by cell type; conduct MTT assays in HEK293 or A549 cells to establish non-toxic ranges (typically <10 µM) .

- Prodrug design : Mask the amine group with acetyl or benzyl moieties to reduce reactive intermediates .

- Antioxidant co-treatment : N-acetylcysteine (5 mM) prevents ROS-mediated cell death in primary hepatocytes .

Q. How can the compound’s enantiomeric purity be ensured during large-scale synthesis?

- Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) to resolve (R)- and (S)-enantiomers .

- Asymmetric catalysis : Employ Jacobsen’s catalyst for stereoselective reduction of ketone intermediates (ee >95%) .

- Crystallization : Diastereomeric salt formation with tartaric acid enriches enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.